5-(Bromomethyl)-2-nitrobenzoic acid
Overview
Description
Synthesis Analysis
The synthesis of related bromomethyl benzoic acid derivatives is described in several papers. For instance, the synthesis of hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid involves a condensation reaction, and the structures of the derivatives are confirmed using spectral data . Another paper discusses the synthesis of 3-(Bromomethylene)isobenzofuran-1(3H)-ones from 2-alkynylbenzoic acids through a regioselect
Scientific Research Applications
Sulfhydryl Group Determination
5-(Bromomethyl)-2-nitrobenzoic acid and its derivatives play a crucial role in determining sulfhydryl groups in biological materials. A related compound, 5,5′-dithiobis(2-nitrobenzoic acid), has been synthesized for this purpose, showing its usefulness in various biological applications, such as studying the reaction with blood to understand the splitting of disulfide bonds by reduced heme (Ellman, 1959).
Antitumoral Agent and Stability Analysis
4-Bromomethyl-3-nitrobenzoic acid, a similar nitroaromatic compound, has demonstrated promise as an antitumoral agent. Stability and selectivity studies have been conducted using high-performance liquid chromatography-ultraviolet assay, revealing its greater lability under acid and alkaline conditions (Freitas et al., 2014).
Synthesis of Pharmaceutical Compounds
Compounds related to this compound have been used as key intermediates in the synthesis of various pharmaceutical compounds. For instance, polymer-bound 4-(bromomethyl)-3-nitrobenzoic acid has been employed as a precursor for the synthesis of trisubstituted 1,4-benzodiazepine-2,3-diones, demonstrating a method that provides rapid access to these compounds with excellent yield and purity (Zhang, Lou, & Saneii, 2004).
Heterocyclic Synthesis
4-Chloro-2-fluoro-5-nitrobenzoic acid, a compound structurally related to this compound, serves as a multireactive building block for heterocyclic oriented synthesis. This compound has been used for preparing various condensed nitrogenous cycles, demonstrating its potential in the synthesis of diverse libraries including benzimidazoles, benzotriazoles, quinoxalinones, and other heterocycles important in drug discovery (Křupková et al., 2013).
Crystallographic and Electronic Structure Studies
The crystal structure and electronic structure of this compound derivatives have been analyzed, providing insights into their molecular geometries and intermolecular interactions. These studies are crucial for understanding the properties of these compounds and their potential applications in various fields (Pramanik et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
5-(Bromomethyl)-2-nitrobenzoic acid is a chemical compound that is often used in organic synthesis, particularly in the Suzuki–Miyaura coupling . This reaction is a type of palladium-catalyzed cross-coupling process, which forms carbon-carbon bonds between two organic compounds . Therefore, the primary targets of this compound are the organic substrates involved in the Suzuki–Miyaura coupling reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, this compound interacts with its targets through a series of steps . The reaction begins with the oxidative addition of the bromomethyl group to a palladium catalyst, forming a new palladium-carbon bond . This is followed by transmetalation, where the nitrobenzoic acid group is transferred from boron to the palladium . The reaction concludes with reductive elimination, forming the final product .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is a key pathway in organic synthesis, enabling the formation of complex organic structures from simpler precursors . The reaction is highly versatile and can be used to synthesize a wide range of organic compounds . The downstream effects of this pathway include the production of pharmaceuticals, agrochemicals, and materials for electronics .
Result of Action
The primary result of the action of this compound is the formation of new carbon-carbon bonds through the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic compounds, including complex structures that are difficult to obtain through other methods .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a palladium catalyst and a base . The choice of these reagents, as well as the reaction temperature and solvent, can significantly affect the reaction’s efficiency and the yield of the final product . Additionally, the stability of the compound can be affected by factors such as temperature, light, and humidity.
properties
IUPAC Name |
5-(bromomethyl)-2-nitrobenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrNO4/c9-4-5-1-2-7(10(13)14)6(3-5)8(11)12/h1-3H,4H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVPUXVMPIYZDD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60603753 | |
Record name | 5-(Bromomethyl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60603753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
63999-90-6 | |
Record name | 5-(Bromomethyl)-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60603753 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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